21H,23H-5,15-Diazaporphine
Overview
Description
21H,23H-5,15-Diazaporphine is a heterocyclic compound that belongs to the class of alkaloids. It contains a diazaporphine ring system, which has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of 21H,23H-5,15-Diazaporphine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
21H,23H-5,15-Diazaporphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
21H,23H-5,15-Diazaporphine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 21H,23H-5,15-Diazaporphine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
21H,23H-5,15-Diazaporphine is unique due to its diazaporphine ring system. Similar compounds include:
Porphyrins: These compounds have a similar ring structure but contain different heteroatoms.
Phthalocyanines: These compounds have a similar planar structure and are used in similar applications, such as in dyes and pigments.
Corroles: These compounds have a similar macrocyclic structure but differ in the number and arrangement of nitrogen atoms.
This compound stands out due to its specific ring system and the unique properties it imparts to the compound.
Properties
IUPAC Name |
2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10H,(H,19,21,23)(H,20,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLIXSHARREATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=NC(=CC4=NC(=NC5=CC=C(N5)C=C1N2)C=C4)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30782605 | |
Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-87-6 | |
Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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